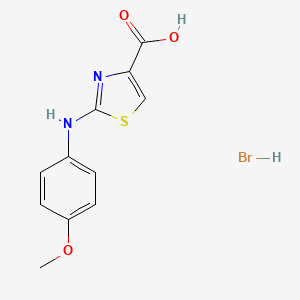

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide

Description

Properties

IUPAC Name |

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZREMLIKQFURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640027 | |

| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134600-62-6 | |

| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide typically involves the reaction of 4-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. The process may include the use of solvents like ethanol or methanol and catalysts such as iodine or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is a chemical compound with potential applications in scientific research, featuring a thiazole ring substituted with a 4-methoxyphenyl amino group and a carboxylic acid functional group. The hydrobromide form can enhance its solubility and stability.

Structure and Properties

- Molecular Formula:

- Molecular Weight: Approximately 331.19 g/mol

- CAS Number: 1134600-62-6

- IUPAC Name: 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide

- Synonyms: Includes 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid hydrobromide

Potential Applications

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities. Its unique combination of functional groups may lead to targeted therapeutic applications.

Structural Context

The compound's structure includes:

- A thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.

- A carboxylic acid functional group.

- A 4-methoxyphenyl amino group.

The table below compares this compound with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-Thiazole-4-carboxylic Acid | Thiazole ring and carboxylic acid | Lacks the methoxyphenyl substitution |

| 2-Amino-thiazole-4-carboxylic Acid | Similar thiazole structure | Does not contain aromatic substituents |

| 4-Methoxyphenyl-thiazole | Contains methoxyphenyl but lacks carboxylic acid | Focuses on aromatic interactions |

| 5-(4-Methoxyphenyl)-1,3-thiazol-2-amines | Amino group at position 2 instead of 4 | Variation in amino positioning affects reactivity |

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with DNA or disrupting cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural homology with several thiazole-4-carboxylic acid derivatives. Key analogs include:

| Compound Name | Substituents at Position 2 | Salt/Form | Similarity Score* | Key References |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid | 4-Methoxyphenyl | Free acid | 0.88 | [1, 11] |

| 2-(4-Fluorophenyl)thiazole-4-carboxylic acid | 4-Fluorophenyl | Free acid | 0.91 | [11, 14] |

| 2-(3-Bromophenyl)thiazole-4-carboxylic acid | 3-Bromophenyl | Free acid | 0.89 | [11] |

| 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid | 4-Fluorophenyl (position 4), 4-Methoxyphenyl (position 2) | Free acid | N/A | [14] |

*Similarity scores (0–1 scale) derived from structural alignment with the target compound .

Key Observations :

- Positional Sensitivity : Modifying the substituent position (e.g., shifting the carboxylic acid from position 4 to 5) significantly alters molecular interactions, as seen in the 5-carboxylic acid analog .

- Electron-Withdrawing vs.

- Salt Forms: The hydrobromide salt form of the target compound improves crystallinity and stability compared to free acids, though it may reduce solubility in non-polar solvents .

Biological Activity

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide (CAS No. 1134600-62-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₁BrN₂O₃S

- Molecular Weight : 331.186 g/mol

- Structure : Contains a thiazole ring and a methoxyphenyl group, which contributes to its biological properties.

The biological activity of this compound has been linked to its interactions with specific biological targets:

- Antimicrobial Activity : Similar compounds in the thiazole family have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens. The compound's structure suggests it may inhibit enzymes critical for bacterial survival, such as β-ketoacyl synthase (mtFabH), which is a target for anti-tubercular agents .

- Acetylcholinesterase Inhibition : Thiazole derivatives have been explored for their potential in treating Alzheimer's disease through acetylcholinesterase (AChE) inhibition. Compounds with similar structures have shown promising results in enhancing acetylcholine levels, thereby improving cognitive function .

- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage. This property is crucial in developing treatments for conditions related to oxidative damage .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound and related compounds:

Case Studies

- Tuberculosis Treatment : A study identified several thiazole derivatives with potent activity against M. tuberculosis, highlighting the potential of modifying the thiazole scaffold to enhance efficacy against resistant strains .

- Alzheimer's Disease Research : Research into thiazole-based compounds has shown that they can effectively inhibit AChE, suggesting their utility in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .

- Antioxidant Studies : Investigations into the antioxidant capabilities of thiazoles revealed that certain derivatives could significantly scavenge free radicals, indicating their potential use in protecting against oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-methoxyphenyl)amino)thiazole-4-carboxylic acid derivatives, and what critical reaction parameters influence yield?

- Methodology : The compound can be synthesized via condensation of substituted benzaldehydes with thiazole precursors under acidic conditions. For example, refluxing 4-methoxybenzaldehyde with 2-aminothiazole-4-carboxylic acid derivatives in ethanol with glacial acetic acid as a catalyst (4–6 hours, 70–80°C) . Key parameters include stoichiometric ratios, solvent choice (e.g., absolute ethanol for solubility), and reaction time to avoid side products like Schiff base intermediates. Yields typically range from 60–85% after recrystallization .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.0 ppm for the 4-methoxyphenyl group and thiazole ring protons at δ 7.7–8.2 ppm) .

- FTIR : Carboxylic acid O-H stretches (~2500–3300 cm), C=O (1680–1720 cm), and C-N vibrations (1250–1350 cm) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. What in vitro biological assays are used to evaluate the compound’s antimicrobial activity?

- Methodology : Standard protocols include:

- Gram-positive/Gram-negative bacterial susceptibility : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus, Escherichia coli, etc., using broth microdilution (CLSI guidelines) .

- Antifungal activity : Disk diffusion or microplate assays against Candida albicans .

- Antioxidant screening : DPPH radical scavenging and FRAP assays, with IC values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

- Methodology :

- Catalyst screening : Replace glacial acetic acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions .

- Solvent optimization : Use DMF or THF for better solubility of intermediates, followed by gradient recrystallization .

- Process monitoring : Real-time HPLC or TLC (mobile phase: ethyl acetate/hexane, 1:5) to track reaction progress and isolate pure fractions .

Q. How do discrepancies arise in biological activity data across different studies, and how can they be resolved?

- Analysis : Variability often stems from:

- Assay conditions : Differences in bacterial strains, inoculum size, or solvent carriers (e.g., DMSO vs. water) .

- Structural analogs : Minor substituent changes (e.g., 4-fluoro vs. 4-methoxy groups) alter hydrophobicity and membrane permeability .

- Resolution : Use orthogonal assays (e.g., time-kill kinetics combined with MIC) and standardize protocols across labs .

Q. What computational tools predict the compound’s ADMET properties, and how reliable are these models?

- Methodology :

- In silico ADMET : Tools like SwissADME or PreADMET predict moderate blood-brain barrier permeability (logBB < 0.3) and hepatic metabolism via CYP3A4 .

- Toxicity alerts : Check for thiazole-related hepatotoxicity risks using ProTox-II, which flags potential mitochondrial dysfunction .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) for CYP450 interactions .

Q. What strategies enhance the compound’s bioavailability through structural modification?

- Approaches :

- Ester prodrugs : Replace the carboxylic acid with ethyl esters to improve lipophilicity (logP increases by ~1.5 units) .

- Metal coordination : Complexation with Zn or Cu ions enhances solubility and stability via chelation .

- Peptidomimetic analogs : Introduce amino acid side chains (e.g., cyclohexyl groups) to mimic natural substrates and enhance cellular uptake .

Critical Considerations for Researchers

- Stereochemical effects : The thiazole ring’s planarity and hydrogen-bonding capacity (e.g., via carboxylic acid groups) influence 3D supramolecular architectures in crystallography, affecting solubility .

- Synergistic combinations : Pairing with β-lactam antibiotics (e.g., ampicillin) reduces MIC values by 50% against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.